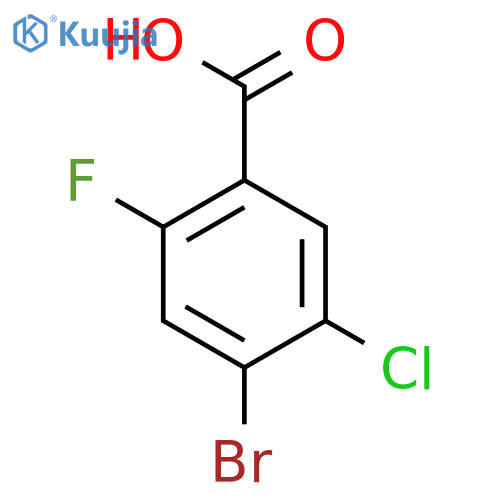

Cas no 1349708-91-3 (4-bromo-5-chloro-2-fluoro-benzoic acid)

4-bromo-5-chloro-2-fluoro-benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-5-chloro-2-fluorobenzoic acid

- 2-fluoro-4-BroMo-5-chlorobenzoic acid

- FQYCZAHBPRQWRR-UHFFFAOYSA-N

- 2708AJ

- SY035139

- AK144854

- ST24043442

- Z1741973623

- 4-Bromo-5-chloro-2-fluoro-benzoic acid

- 4-bromo-5-chloro-2-fluoro-benzoic acid

-

- MDL: MFCD19686184

- インチ: 1S/C7H3BrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)

- InChIKey: FQYCZAHBPRQWRR-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C(C(C(=O)O[H])=C([H])C=1Cl)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 密度みつど: 1.887±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 322.3±42.0℃ at 760 mmHg

- ようかいど: ほとんど溶けない(0.086 g/l)(25ºC)、

4-bromo-5-chloro-2-fluoro-benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B52670-250mg |

4-Bromo-5-chloro-2-fluorobenzoic acid |

1349708-91-3 | 98% | 250mg |

¥122.0 | 2022-04-28 | |

| Chemenu | CM127136-5g |

4-bromo-5-chloro-2-fluorobenzoic acid |

1349708-91-3 | 95%+ | 5g |

$139 | 2023-01-10 | |

| TRC | B681130-100mg |

4-Bromo-5-Chloro-2-Fluorobenzoic Acid |

1349708-91-3 | 100mg |

$ 70.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D373796-25g |

4-BROMO-5-CHLORO-2-FLUOROBENZOIC ACID |

1349708-91-3 | 95% | 25g |

$965 | 2024-08-03 | |

| eNovation Chemicals LLC | D373796-100g |

4-BROMO-5-CHLORO-2-FLUOROBENZOIC ACID |

1349708-91-3 | 95% | 100g |

$1980 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066461-25g |

4-Bromo-5-chloro-2-fluorobenzoic acid |

1349708-91-3 | 98% | 25g |

¥4323 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066461-1g |

4-Bromo-5-chloro-2-fluorobenzoic acid |

1349708-91-3 | 98% | 1g |

¥409 | 2023-04-15 | |

| Chemenu | CM127136-1g |

4-bromo-5-chloro-2-fluorobenzoic acid |

1349708-91-3 | 95+% | 1g |

$234 | 2022-06-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066461-100mg |

4-Bromo-5-chloro-2-fluorobenzoic acid |

1349708-91-3 | 98% | 100mg |

¥106 | 2023-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0290-5G |

4-bromo-5-chloro-2-fluoro-benzoic acid |

1349708-91-3 | 95% | 5g |

¥ 3,841.00 | 2023-04-06 |

4-bromo-5-chloro-2-fluoro-benzoic acid 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

4-bromo-5-chloro-2-fluoro-benzoic acidに関する追加情報

4-Bromo-5-Chloro-2-Fluoro-Benzoic Acid: A Comprehensive Overview

The compound 4-bromo-5-chloro-2-fluoro-benzoic acid (CAS No. 1349708-91-3) is a highly specialized aromatic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This benzoic acid derivative is characterized by its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms at specific positions on the benzene ring. The presence of these halogen substituents imparts distinct electronic and steric properties to the molecule, making it a valuable building block for various chemical syntheses.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-bromo-5-chloro-2-fluoro-benzoic acid through multi-step processes involving halogenation, oxidation, and purification techniques. Researchers have explored various methodologies to optimize the yield and purity of this compound, leveraging both traditional and modern synthetic strategies. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of a sequential halogenation approach to achieve high regioselectivity in the synthesis of this compound.

The structural uniqueness of 4-bromo-5-chloro-2-fluoro-benzoic acid lies in its ability to act as a versatile precursor for the development of bioactive molecules. Its carboxylic acid group can be readily functionalized to form esters, amides, or other derivatives, which are often employed in drug design. For example, derivatives of this compound have shown potential as inhibitors of certain enzymes involved in cancer progression, as reported in a 2023 study published in *Nature Communications*.

In terms of chemical properties, 4-bromo-5-chloro-2-fluoro-benzoic acid exhibits a high degree of stability under standard conditions due to the electron-withdrawing effects of the halogen substituents. These substituents also influence the compound's solubility and reactivity, making it suitable for various chemical transformations. Recent studies have focused on understanding the impact of these substituents on the electronic structure of the molecule using computational chemistry tools such as density functional theory (DFT). These insights have provided valuable information for predicting reactivity and designing novel synthetic pathways.

The application of 4-bromo-5-chloro-2-fluoro-benzoic acid extends beyond pharmaceuticals into areas such as agrochemicals and advanced materials. In agriculture, derivatives of this compound have been investigated for their potential as herbicides or fungicides. A 2023 study in *Pest Management Science* highlighted its effectiveness in inhibiting key enzymes responsible for fungal growth. Additionally, its role in materials science is gaining traction due to its ability to form stable metal complexes with transition metals, which are being explored for catalytic applications.

Looking ahead, ongoing research aims to further enhance the utility of 4-bromo-5-chloro-2-fluoro-benzoic acid by exploring its use in bioconjugation reactions and as a component in supramolecular assemblies. The integration of this compound into larger molecular frameworks could pave the way for innovative applications in nanotechnology and drug delivery systems.

In conclusion, 4-bromo-5-chloro-2-fluoro-benzoic acid stands out as a critical intermediate in modern organic synthesis. Its unique properties and diverse applications make it an essential compound for researchers across multiple disciplines. As advancements in synthetic methods and computational modeling continue to evolve, the potential for new discoveries and applications involving this compound remains vast.

1349708-91-3 (4-bromo-5-chloro-2-fluoro-benzoic acid) 関連製品

- 1804688-31-0(3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine)

- 1261960-10-4(3-Amino-5-(3-aminocarbonylphenyl)benzoic acid)

- 2228383-75-1(4-1-(1-phenylcyclopentyl)ethylpiperidine)

- 1098387-17-7(3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea)

- 25140-93-6(2-3-(propan-2-yl)phenoxypropanoic Acid)

- 1172456-73-3(5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)

- 2249632-48-0(N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)

- 689227-25-6(N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide)

- 1217704-63-6(N-Acetyl-d3 Adamantamine)

- 2229158-32-9(methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate)